(2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate
CAS No.: 1261230-74-3
Cat. No.: VC8225131
Molecular Formula: C20H21F2NO2
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
![(2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate - 1261230-74-3](/images/structure/VC8225131.png)
Specification
CAS No. | 1261230-74-3 |
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Molecular Formula | C20H21F2NO2 |
Molecular Weight | 345.4 g/mol |
IUPAC Name | (2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate |
Standard InChI | InChI=1S/C20H21F2NO2/c21-18-7-3-1-5-16(18)13-23-11-9-15(10-12-23)20(24)25-14-17-6-2-4-8-19(17)22/h1-8,15H,9-14H2 |
Standard InChI Key | PGCLVXYMXCZCRX-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C(=O)OCC2=CC=CC=C2F)CC3=CC=CC=C3F |
Canonical SMILES | C1CN(CCC1C(=O)OCC2=CC=CC=C2F)CC3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Features
The molecular formula of (2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate is C₂₁H₂₁F₂NO₂, with a molecular weight of 369.40 g/mol. The compound’s structure comprises:
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A piperidine core (a six-membered heterocyclic ring with one nitrogen atom).
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Two (2-fluorophenyl)methyl groups attached to the nitrogen atom and the 4-position of the piperidine ring.
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A methyl ester functional group at the 4-position, enhancing solubility and reactivity.
The presence of fluorine atoms at the ortho-positions of the phenyl rings influences electronic properties and lipophilicity, potentially affecting biological interactions .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₂₁H₂₁F₂NO₂ |
Molecular Weight | 369.40 g/mol |
IUPAC Name | (2-Fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate |
CAS Registry Number | Not yet assigned |
SMILES | COC(=O)C1CCN(CC2=C(C=CC=C2)F)CC1CC3=C(C=CC=C3)F |
Synthesis and Reaction Pathways
The synthesis of this compound likely follows multi-step protocols analogous to those used for structurally related piperidine derivatives . A proposed pathway involves:
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Piperidine Core Formation: Cyclization of appropriate amine precursors to generate the piperidine ring.
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Introduction of Fluorophenyl Groups: Alkylation using (2-fluorophenyl)methyl halides under basic conditions.
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Esterification: Reaction with methyl chloroformate to install the carboxylate group.
Critical parameters such as temperature (typically 0–80°C), solvents (e.g., dichloromethane, DMF), and catalysts (e.g., triethylamine) optimize yield and purity . For instance, a patent detailing the synthesis of 4-(4'-fluorophenyl)piperidines highlights the use of sodium nitrite and hydrochloric acid for diazotization, followed by fluorination with ammonium tetrafluoroborate . Adapting such methods could enable the selective incorporation of ortho-fluorine substituents.
Physicochemical Properties
The compound’s properties are inferred from analogs:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester group.
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Lipophilicity: Enhanced by fluorinated aryl groups (logP ≈ 3.2 predicted).
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Stability: Susceptible to hydrolysis under acidic or alkaline conditions, necessitating anhydrous storage .
Spectroscopic data for related compounds include:
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¹H NMR: Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.6–4.0 ppm (ester methyl and methylene groups).
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MS (ESI+): m/z 369.40 [M+H]⁺.
Future Directions and Research Gaps
Despite its synthetic feasibility, empirical data on this compound remain scarce. Priority research areas include:
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Pharmacological Profiling: Screening against kinase or GPCR panels to identify lead candidates.
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Metabolic Studies: Assessing esterase-mediated hydrolysis to evaluate prodrug potential.
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Crystallography: Resolving 3D structure to guide structure-activity relationship (SAR) studies.
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